molecular formula C20H21NO4 B12592321 3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid CAS No. 649773-73-9

3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid

Cat. No.: B12592321
CAS No.: 649773-73-9
M. Wt: 339.4 g/mol
InChI Key: LUHMIMHGNLCFRH-UHFFFAOYSA-N
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Description

3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid core substituted with a cyclopentylphenoxy group and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentylphenoxy Intermediate: This step involves the reaction of cyclopentyl bromide with phenol in the presence of a base such as potassium carbonate to form 4-cyclopentylphenol.

    Acetylation: The 4-cyclopentylphenol is then acetylated using acetic anhydride to form 4-cyclopentylphenoxyacetate.

    Amidation: The 4-cyclopentylphenoxyacetate is reacted with 3-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling agents, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic acid: Similar structure but lacks the cyclopentylphenoxy group.

    N-Acetyl-p-aminobenzoic acid: Another related compound with similar functional groups.

Uniqueness

3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid is unique due to the presence of the cyclopentylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

649773-73-9

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

3-[[2-(4-cyclopentylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C20H21NO4/c22-19(21-17-7-3-6-16(12-17)20(23)24)13-25-18-10-8-15(9-11-18)14-4-1-2-5-14/h3,6-12,14H,1-2,4-5,13H2,(H,21,22)(H,23,24)

InChI Key

LUHMIMHGNLCFRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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